molecular formula C9H7ClN2S B7723864 1-(4-chlorophenyl)imidazole-2-thiol

1-(4-chlorophenyl)imidazole-2-thiol

Cat. No.: B7723864
M. Wt: 210.68 g/mol
InChI Key: QJWMVYCYPCPSKK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)imidazole-2-thiol is an organic compound with the molecular formula C9H7ClN2S. It is a heterocyclic compound containing an imidazole ring substituted with a 4-chlorophenyl group and a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea and glyoxal under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorophenyl group may enhance binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)imidazole-2-thiol is unique due to the presence of both the chlorophenyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-(4-chlorophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWMVYCYPCPSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=CN=C2S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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